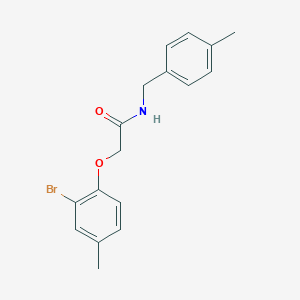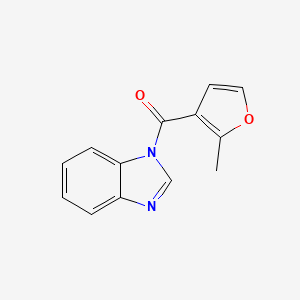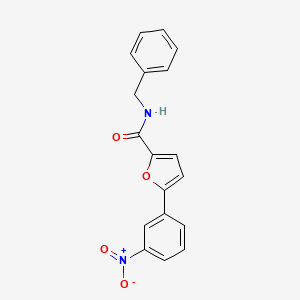![molecular formula C18H12FN5O B5798493 4-FLUOROBENZALDEHYDE 1-(10-OXO-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-2-YL)HYDRAZONE](/img/structure/B5798493.png)
4-FLUOROBENZALDEHYDE 1-(10-OXO-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-2-YL)HYDRAZONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone: is a complex organic compound that combines the structural features of fluorobenzaldehyde and pyridazinoquinazoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone typically involves the following steps:
Preparation of 4-fluorobenzaldehyde: This can be synthesized by halogen-exchange fluorination of 4-chlorobenzaldehyde.
Formation of the hydrazone: The 4-fluorobenzaldehyde is then reacted with 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-yl hydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 4-fluorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The hydrazone group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-fluorobenzoic acid.
Reduction: 4-fluorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as antimicrobial or anticancer properties.
Industry:
- Potential use in the development of new polymers or coatings with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The hydrazone group may play a role in binding to these targets, while the fluorobenzaldehyde moiety could influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-methoxybenzaldehyde: Contains a methoxy group instead of fluorine.
4-nitrobenzaldehyde: Contains a nitro group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 4-fluorobenzaldehyde can significantly influence the compound’s reactivity and biological activity compared to its analogs.
- The combination with the pyridazinoquinazoline moiety adds further complexity and potential for unique interactions in biological systems.
Propriétés
IUPAC Name |
2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyridazino[6,1-b]quinazolin-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-13-7-5-12(6-8-13)11-20-22-16-9-10-17-21-15-4-2-1-3-14(15)18(25)24(17)23-16/h1-11H,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEQCMBVJKCMCL-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)NN=CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)N/N=C/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
![6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)
![N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-CYCLOHEXYLPROPANAMIDE](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)



![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)


![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5798537.png)
